molecular formula C14H24O6 B14510796 Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate CAS No. 63487-38-7

Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate

Cat. No.: B14510796
CAS No.: 63487-38-7
M. Wt: 288.34 g/mol
InChI Key: PRGHRXWPOXEOLC-UHFFFAOYSA-N
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Description

Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate is an organic compound with the molecular formula C14H24O6 It is a derivative of cyclohexane, featuring two hydroxyl groups and a hexanedioate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate typically involves the esterification of 2-(1,2-dihydroxycyclohexyl)hexanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester moiety can be reduced to the corresponding alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and ester moiety play a crucial role in these interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(1,2-dihydroxycyclohexyl)pentanedioate
  • Dimethyl 2-(1,2-dihydroxycyclohexyl)butanedioate
  • Dimethyl 2-(1,2-dihydroxycyclohexyl)propanedioate

Uniqueness

Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both hydroxyl groups and the hexanedioate ester moiety allows for a diverse range of chemical reactions and applications, setting it apart from similar compounds with different chain lengths or functional groups.

Properties

CAS No.

63487-38-7

Molecular Formula

C14H24O6

Molecular Weight

288.34 g/mol

IUPAC Name

dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate

InChI

InChI=1S/C14H24O6/c1-19-12(16)8-5-6-10(13(17)20-2)14(18)9-4-3-7-11(14)15/h10-11,15,18H,3-9H2,1-2H3

InChI Key

PRGHRXWPOXEOLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(C(=O)OC)C1(CCCCC1O)O

Origin of Product

United States

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